- Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers, Journal of Organic Chemistry, 2023, 88(9), 5671-5675
Cas no 94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile)
94805-52-4 structure
Product Name:6-oxo-1H-pyridine-3-carbonitrile
CAS-Nr.:94805-52-4
MF:C6H4N2O
MW:120.10876083374
MDL:MFCD06656489
CID:61749
PubChem ID:7062197
Update Time:2024-10-25
6-oxo-1H-pyridine-3-carbonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Cyano-2-hydroxypyridine
- 3-cyano-6-hydoxy pyridine
- 3-Cyano-6-hydroxypyridine
- 3-Pyridinecarbonitrile,1,6-dihydro-6-oxo-
- 5-Cyano-2(1H)-pyridinone
- 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
- 1,6-dihydro-6-oxo-3-Pyridinecarbonitrile
- 2-HYDROXY-5-CYANO PYRIDINE
- 5-Cyan-2-hydroxy-pyridin
- 6-hydroxy-3-cyanopyridine
- 6-hydroxy-3-pyridinecarbonitrile
- 6-Hydroxy-nicotinonitril
- 6-hydroxy-nicotinonitrile
- 6-hydroxypyridine-3-carbonitrile
- 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-5-cyanopyridine
- 5-Cyano-2-pyridinol
- 5-Cyano-2-pyridone
- 6-Hydroxynicotinonitrile
- 6-oxo-1H-pyridine-3-carbonitrile
- 6-oxo-1,6-dihydropyridine-3-carbonitrile
- AC-25213
- Z217164566
- 94805-52-4
- DB-080359
- AKOS005199145
- 95891-30-8
- DTXSID70915298
- PB17354
- EN300-25722
- 2Z-0721
- SY168012
- AKOS005070039
- 5-cyano-2-pyridinone
- MFCD06656489
- 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-
- CS-W020390
- 3-cyano-6-hydroxy-pyridine
- PS-4874
- SB10167
- J-518973
- 6-oxidanylidene-1H-pyridine-3-carbonitrile
- 6-oxo-1,6-dihydro-pyridine-3-carbonitrile
- 6-Hydroxynicotinonitrile, AldrichCPR
- 3-PYRIDINECARBONITRILE, 6-HYDROXY-
- A845106
- SCHEMBL197468
-
- MDL: MFCD06656489
- Inchi: 1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
- InChI-Schlüssel: CCQUUHVUQQFTGV-UHFFFAOYSA-N
- Lächelt: N#CC1=CNC(=O)C=C1
Berechnete Eigenschaften
- Genaue Masse: 120.03200
- Monoisotopenmasse: 120.032362755g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 241
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topologische Polaroberfläche: 52.9Ų
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.3±0.1 g/cm3
- Schmelzpunkt: 256-258
- Siedepunkt: 332.7±35.0 °C at 760 mmHg
- Flammpunkt: 155.0±25.9 °C
- Brechungsindex: 1.571
- PSA: 56.91000
- LogP: 0.65888
- Dampfdruck: 0.0±0.7 mmHg at 25°C
6-oxo-1H-pyridine-3-carbonitrile Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P261;P280;P301+P310;P311
- Code der Gefahrenkategorie: 36/37/38-22
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Gefahrenklasse:IRRITANT
- Lagerzustand:Room temperature
6-oxo-1H-pyridine-3-carbonitrile Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
6-oxo-1H-pyridine-3-carbonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068365-250mg |
6-Hydroxynicotinonitrile |
94805-52-4 | 97% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 068365-1g |
6-Hydroxynicotinonitrile |
94805-52-4 | 97% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 068365-5g |
6-Hydroxynicotinonitrile |
94805-52-4 | 97% | 5g |
£152.00 | 2022-03-01 | |
| Fluorochem | 068365-10g |
6-Hydroxynicotinonitrile |
94805-52-4 | 97% | 10g |
£267.00 | 2022-03-01 | |
| TRC | C982288-100mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C982288-250mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | C982288-500mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 500mg |
$121.00 | 2023-05-18 | ||
| TRC | C982288-1g |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 1g |
$ 145.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11227-50g |
3-cyano-6-hydroxypyridine |
94805-52-4 | 95% | 50g |
$958 | 2023-09-07 | |
| Matrix Scientific | 044021-1g |
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile, >95% |
94805-52-4 | >95% | 1g |
$150.00 | 2023-09-09 |
6-oxo-1H-pyridine-3-carbonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 30 min, 100 °C; 100 °C → rt; 1 h, rt
Referenz
- Preparation of (aza)indazolyl-aryl sulfonamide and related compounds for inhibiting GCN2 activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 30 min, reflux
Referenz
- Preparation of oxadiazole-benzofuran derivatives having S1P1 receptor activity and/or disease modifying activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium ethanethiolate Solvents: Dimethylformamide ; rt → 60 °C; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Referenz
- Pyridine, pyrazine and azaindole compounds as stress activated protein kinase modulators and their preparation and use in the treatment of inflammatory and fibrotic disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C
Referenz
- Method for preparing 3-cyano-6-hydroxypyridine from 6-hydroxynicotinic acid, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Benzaldehyde oxime Solvents: Tetrahydrofuran ; 20 min, rt
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3
Referenz
- Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions, Journal of Organic Chemistry, 2022, 87(19), 12677-12687
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 2 h, 0 °C
Referenz
- Synthesis of a series of iridium complexes bearing substituted 2-pyridonates and their catalytic performance for acceptorless dehydrogenation of alcohols under neutral conditions, Journal of Organometallic Chemistry, 2017, 843, 14-19
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Water ; 32 h, pH 7.0, 30 °C
Referenz
- A combined process of hydroxylation of nicotinic acid by growing culture and hydroxylation of 3-cyanopyridine by resting cells of Comamonas testosteroni JA1, Engineering in Life Sciences, 2005, 5(4), 369-374
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Hydroxylase Solvents: Water ; 24 h, pH 7.0, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
Referenz
- Production process of hydroxylating nicotinic acid and cyanopyridine by using microorganism, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Microbial hydroxylation of 3-cyanopyridine to 3-cyano-6-hydroxypyridine, Bioscience, 1995, 59(4), 572-5
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Delftia acidovorans
Referenz
- Preparation of pyridine derivatives as intermediates for pharmaceuticals, agrochemicals, and dyes, Japan, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Preparation of 6-hydroxy pyridines or pyrazines by microbial hydroxylation, European Patent Organization, , ,
6-oxo-1H-pyridine-3-carbonitrile Raw materials
- 6-Hydroxynicotinamide
- 5-Cyano-N,N,N-trimethyl-2-pyridinaminium
- 6-Methoxynicotinonitrile
- 6-aminopyridine-3-carbonitrile
- pyridine-3-carbonitrile
- 6-(cyclopropylmethoxy)pyridine-3-carbonitrile
6-oxo-1H-pyridine-3-carbonitrile Preparation Products
6-oxo-1H-pyridine-3-carbonitrile Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:94805-52-4)3-CYANO-6-HYDROXYPYRIDINE
Bestellnummer:sfd3132
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94805-52-4)6-oxo-1H-pyridine-3-carbonitrile
Bestellnummer:A15982
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 04:04
Preis ($):507.0
Email:sales@amadischem.com
6-oxo-1H-pyridine-3-carbonitrile Verwandte Literatur
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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